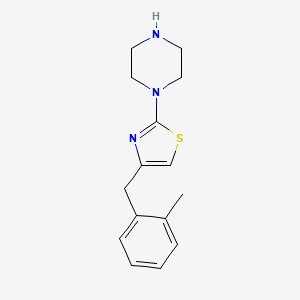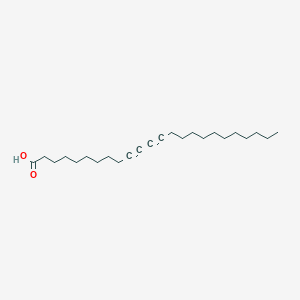
2,6-Di-tert-butyl-4-methyl-4H-thiopyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Di-tert-butyl-4-methyl-4H-thiopyran is an organosulfur compound characterized by its unique thiopyran ring structure. This compound is notable for its steric hindrance due to the presence of bulky tert-butyl groups at the 2 and 6 positions, and a methyl group at the 4 position. These structural features contribute to its stability and reactivity, making it an interesting subject of study in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di-tert-butyl-4-methyl-4H-thiopyran typically involves the reaction of 2,6-di-tert-butylphenol with sulfur-containing reagents under controlled conditions. One common method includes the use of 4-methylsulfanyl-benzaldehyde and 2,6-di-tert-butylphenol in a solvent like toluene, followed by sonication and heating . The reaction conditions often require a Dean-Stark apparatus to remove water and drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Di-tert-butyl-4-methyl-4H-thiopyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the thiopyran ring to a more saturated form.
Substitution: Electrophilic substitution reactions can occur at the methyl group or the thiopyran ring, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under acidic or basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
2,6-Di-tert-butyl-4-methyl-4H-thiopyran has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing more complex organosulfur compounds and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research explores its potential use in drug development, particularly for its stability and reactivity.
Industry: It is used in the formulation of stabilizers and antioxidants for polymers and other materials.
Mecanismo De Acción
The mechanism of action of 2,6-Di-tert-butyl-4-methyl-4H-thiopyran involves its interaction with molecular targets through its thiopyran ring and bulky substituents. The compound can act as an antioxidant by donating electrons to neutralize free radicals, thereby preventing oxidative damage. Its steric hindrance also allows it to stabilize reactive intermediates, making it useful in various chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol:
2,6-Di-tert-butyl-4-methylpyridine: Known for its use as a non-nucleophilic base in organic synthesis.
2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: Utilized as an antioxidant to stabilize lubricant oils.
Uniqueness
2,6-Di-tert-butyl-4-methyl-4H-thiopyran is unique due to its thiopyran ring structure, which imparts distinct chemical properties compared to its phenolic and pyridine analogs
Propiedades
Número CAS |
71951-52-5 |
|---|---|
Fórmula molecular |
C14H24S |
Peso molecular |
224.41 g/mol |
Nombre IUPAC |
2,6-ditert-butyl-4-methyl-4H-thiopyran |
InChI |
InChI=1S/C14H24S/c1-10-8-11(13(2,3)4)15-12(9-10)14(5,6)7/h8-10H,1-7H3 |
Clave InChI |
PEXIAIADJOXBBE-UHFFFAOYSA-N |
SMILES canónico |
CC1C=C(SC(=C1)C(C)(C)C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


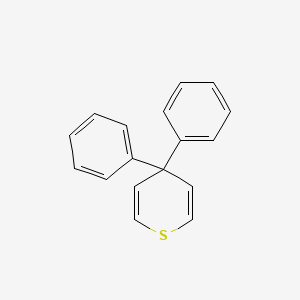
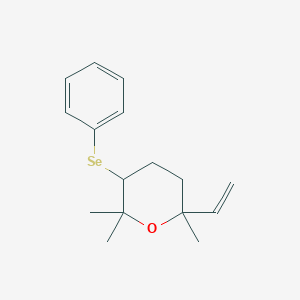

![2,5-Bis[(6-methylpyridin-2-yl)amino]benzene-1,4-dicarboxylic acid](/img/structure/B14463926.png)

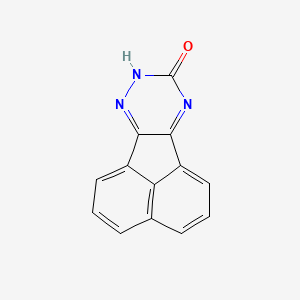
![1,6-Dimethylbicyclo[3.2.1]octane](/img/structure/B14463947.png)

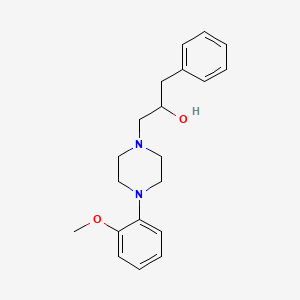
methanone](/img/structure/B14463961.png)


